molecular formula C48H94O8S5Sn2 B13740740 Tetraisooctyl 2,2',2'',2'''-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate CAS No. 34871-84-6

Tetraisooctyl 2,2',2'',2'''-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate

Cat. No.: B13740740
CAS No.: 34871-84-6
M. Wt: 1197.0 g/mol
InChI Key: JBIHPINCMVUMEK-UHFFFAOYSA-J
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Description

Tetraisooctyl 2,2’,2’‘,2’‘’-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate is a complex organotin compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraisooctyl 2,2’,2’‘,2’‘’-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate typically involves the reaction of isooctyl acetate with a thiobis(butylstannylidyne) precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of Tetraisooctyl 2,2’,2’‘,2’‘’-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetraisooctyl 2,2’,2’‘,2’‘’-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.

    Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with Tetraisooctyl 2,2’,2’‘,2’‘’-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents like dichloromethane or toluene, under controlled temperatures ranging from -78°C to room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.

Scientific Research Applications

Tetraisooctyl 2,2’,2’‘,2’‘’-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique reactivity and structural properties.

Mechanism of Action

The mechanism of action of Tetraisooctyl 2,2’,2’‘,2’‘’-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate involves its interaction with molecular targets through its tin centers and thiol groups. These interactions can lead to the formation of stable complexes with various substrates, facilitating catalytic processes or biological activities. The pathways involved often include coordination chemistry and redox reactions, which are central to the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    Tetraphenyltin: Another organotin compound with similar reactivity but different structural properties.

    Tributyltin acetate: Shares some chemical characteristics but differs in its biological activity and applications.

    Hexamethylditin: Known for its use in organic synthesis, with distinct differences in reactivity and stability compared to Tetraisooctyl 2,2’,2’‘,2’‘’-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate.

Uniqueness

Tetraisooctyl 2,2’,2’‘,2’‘’-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate is unique due to its specific combination of isooctyl and thiobis(butylstannylidyne) groups, which confer distinct reactivity and stability. This uniqueness makes it particularly valuable in applications requiring precise control over chemical reactions and material properties.

Properties

CAS No.

34871-84-6

Molecular Formula

C48H94O8S5Sn2

Molecular Weight

1197.0 g/mol

IUPAC Name

6-methylheptyl 2-[butyl-[butyl-bis[[2-(6-methylheptoxy)-2-oxoethyl]sulfanyl]stannyl]sulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylstannyl]sulfanylacetate

InChI

InChI=1S/4C10H20O2S.2C4H9.S.2Sn/c4*1-9(2)6-4-3-5-7-12-10(11)8-13;2*1-3-4-2;;;/h4*9,13H,3-8H2,1-2H3;2*1,3-4H2,2H3;;;/q;;;;;;;2*+2/p-4

InChI Key

JBIHPINCMVUMEK-UHFFFAOYSA-J

Canonical SMILES

CCCC[Sn](SCC(=O)OCCCCCC(C)C)(SCC(=O)OCCCCCC(C)C)S[Sn](CCCC)(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCCCCC(C)C

Origin of Product

United States

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